molecular formula C12H4Cl4N2O5 B14566289 1,2,3,5-Tetrachloro-4-(2,4-dinitrophenoxy)benzene CAS No. 61368-93-2

1,2,3,5-Tetrachloro-4-(2,4-dinitrophenoxy)benzene

Cat. No.: B14566289
CAS No.: 61368-93-2
M. Wt: 398.0 g/mol
InChI Key: BXSUFOUEJTZPFY-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrachloro-4-(2,4-dinitrophenoxy)benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with four chlorine atoms and a 2,4-dinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-Tetrachloro-4-(2,4-dinitrophenoxy)benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the 2,4-dinitrophenoxy group. One common method is the chlorination of 1,2,3,5-tetrachlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 1,2,3,5-tetrachlorobenzene is then reacted with 2,4-dinitrophenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrachloro-4-(2,4-dinitrophenoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro groups in the 2,4-dinitrophenoxy moiety can be reduced to amines under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to facilitate the substitution of chlorine atoms.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride can be used to reduce nitro groups.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the phenoxy group.

Major Products Formed

    Substitution: Products with various nucleophiles replacing chlorine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Quinones or other oxidized derivatives.

Scientific Research Applications

1,2,3,5-Tetrachloro-4-(2,4-dinitrophenoxy)benzene has several applications in scientific research:

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetrachloro-4-(2,4-dinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s chlorine and nitro groups can participate in various chemical interactions, leading to changes in the activity of target molecules. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,5-Tetrachlorobenzene: A simpler compound with only chlorine substituents, lacking the 2,4-dinitrophenoxy group.

    1,2,3,5-Tetrachloro-4-methoxybenzene: Similar in structure but with a methoxy group instead of the 2,4-dinitrophenoxy group.

    2,4-Dinitrophenol: Contains the dinitrophenoxy moiety but lacks the tetrachlorobenzene structure.

Uniqueness

1,2,3,5-Tetrachloro-4-(2,4-dinitrophenoxy)benzene is unique due to the combination of chlorine and nitro groups on a single benzene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61368-93-2

Molecular Formula

C12H4Cl4N2O5

Molecular Weight

398.0 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4-(2,4-dinitrophenoxy)benzene

InChI

InChI=1S/C12H4Cl4N2O5/c13-6-4-7(14)12(11(16)10(6)15)23-9-2-1-5(17(19)20)3-8(9)18(21)22/h1-4H

InChI Key

BXSUFOUEJTZPFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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